Pyridine-4-boronic acid hydrate

Protodeboronation kinetics Boronic acid stability Heteroaryl boronic acid

Pyridine-4-boronic acid hydrate (CAS 1256355-27-7) is a heteroaryl boronic acid derivative in which a –B(OH)₂ group is attached at the para-position of a pyridine ring. The hydrate form contains approximately 10–15% water by weight, corresponding to a defined stoichiometry that distinguishes it from the anhydrous variant which contains variable amounts of boroxine anhydride.

Molecular Formula C5H8BNO3
Molecular Weight 140.933
CAS No. 1256355-27-7
Cat. No. B595000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-4-boronic acid hydrate
CAS1256355-27-7
Molecular FormulaC5H8BNO3
Molecular Weight140.933
Structural Identifiers
SMILESB(C1=CC=NC=C1)(O)O.O
InChIInChI=1S/C5H6BNO2.H2O/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H2
InChIKeyWYRIWHXERKODLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine-4-boronic Acid Hydrate (CAS 1256355-27-7): Procurement-Ready Boronic Acid Building Block for Suzuki Coupling and Sensor Chemistry


Pyridine-4-boronic acid hydrate (CAS 1256355-27-7) is a heteroaryl boronic acid derivative in which a –B(OH)₂ group is attached at the para-position of a pyridine ring . The hydrate form contains approximately 10–15% water by weight, corresponding to a defined stoichiometry that distinguishes it from the anhydrous variant which contains variable amounts of boroxine anhydride . The compound serves as a key building block in Suzuki–Miyaura cross-coupling reactions for constructing 4-arylpyridine scaffolds found in active pharmaceutical ingredients (APIs) such as Cerivastatin, Glenvastatin, and Otamixaban [1], and its zwitterionic character (pyridinium boronate) in aqueous solution confers unique diol-binding properties exploited in chemosensor development [2].

Why Pyridine-4-boronic Acid Hydrate Cannot Be Substituted with Isomeric or Ester Analogs Without Quantitative Impact on Reaction Outcomes


Although pyridine-2-, -3-, and -4-boronic acids share the same molecular formula, their protodeboronation half-lives differ by over four orders of magnitude under relevant reaction conditions [1]. The 4-pyridyl isomer exhibits remarkable stability (t₀.₅ > 1 week at pH 12, 70 °C), whereas the 2-pyridyl isomer decomposes within seconds (t₀.₅ ≈ 25–50 s at pH 7, 70 °C) [1]. The pinacol ester, while air-stable, generates phenylated impurities at levels (0.25%) that breach ICH Q3A thresholds for API manufacturing—a problem solved by switching to the free boronic acid (<0.05% impurity) [2]. The anhydrous form introduces stoichiometric uncertainty due to variable anhydride content (purity range 96–117% by neutralization titration), whereas the hydrate with defined 10–15% water content enables accurate molar calculations for procurement and scale-up . These differences are not cosmetic; they directly determine whether a synthetic sequence meets regulatory purity specifications, achieves reproducible yields, or fails entirely.

Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons of Pyridine-4-boronic Acid Hydrate Versus Closest Analogs


Protodeboronation Half-Life: 4-Pyridyl vs. 2-Pyridyl Boronic Acid — A >10⁴-Fold Stability Advantage

Under aqueous-organic conditions, 3- and 4-pyridyl boronic acids exhibit protodeboronation half-lives exceeding 1 week at pH 12 and 70 °C. In sharp contrast, 2-pyridyl boronic acid undergoes rapid protodeboronation with a half-life of approximately 25–50 seconds at pH 7 and 70 °C [1]. The rate difference spans more than four orders of magnitude, driven by fragmentation of a zwitterionic intermediate accessible only to the 2-isomer. This makes 2-pyridyl boronic acid essentially unusable in any aqueous coupling protocol, while 4-pyridyl boronic acid (and its hydrate) remains intact throughout typical Suzuki reaction timescales.

Protodeboronation kinetics Boronic acid stability Heteroaryl boronic acid

Boron-Centered pKa: 4-Pyridylboronic Acid Exhibits ~5 Orders of Magnitude Stronger Lewis Acidity Than Phenylboronic Acid

The acid dissociation constant of the boronic acid center in 4-pyridylboronic acid (4-PyB(OH)₂) was determined spectrophotometrically as pKaB = 4.00, with ¹¹B NMR confirmation [1]. In comparison, phenylboronic acid has a pKa of 8.76 (mean experimental value from a comprehensive database) [2]. This ΔpKa of ~4.76 log units translates to a ~6 × 10⁴-fold difference in acidity. The N-methylated derivative 4-(N-Me)Py⁺B(OH)₂ possesses an even stronger acidity (pKaB = 3.96) [1], confirming that the pyridinium electron-withdrawing effect dominates. This enhanced Lewis acidity directly accelerates diol complexation kinetics and shifts boronate ester formation equilibria.

Boronic acid pKa Lewis acidity Diol binding

Suzuki–Miyaura Coupling Impurity Profile: Free 4-Pyridineboronic Acid Suppresses Phenylated Byproducts Below ICH Q3A Threshold vs. Pinacol Ester

In the palladium-catalyzed Suzuki–Miyaura coupling of 4-pyridineboronic acid derivatives with aryl halides, the pinacol ester method (method A) generated the desired 4-arylpyridine product together with 0.25% of a phenylated impurity arising from the phosphine ligand. Switching to free 4-pyridineboronic acid (compound 5) under optimized conditions (method B) suppressed the phenylated byproduct to less than 0.05% [1]. This reduction is critical because ICH Q3A guidelines mandate structural determination for impurities exceeding 0.10% and safety confirmation above 0.15%. Even for 4-bromopyridine coupling, method B reduced the byproduct from 0.08% to undetectable levels (<0.05%) [1].

Suzuki–Miyaura coupling Impurity control API manufacturing

Stoichiometric Reliability: Hydrate Form with Defined 10–15% Water Content vs. Anhydrous Form with Variable Anhydride (96–117% Purity Range)

The anhydrous form of 4-pyridylboronic acid (CAS 1692-15-5) is sold with the explicit caveat 'contains varying amounts of anhydride' and a neutralization titration purity specification of 96.0–117.0% . This 21-percentage-point range reflects uncontrolled boroxine (anhydride) formation during storage, making accurate stoichiometric calculations impossible without pre-assay. In contrast, the hydrate form (CAS 1256355-27-7) is supplied with a defined water content of approximately 10–15%, corresponding to a known molecular formula (C₅H₆BNO₂·xH₂O, with x ≈ 0.76–1.0 based on 10–15% H₂O) . The hydrate's defined composition enables direct calculation of molar equivalents for coupling reactions, amidation catalysis, or diol sensor formulation without requiring Karl Fischer titration before each use.

Stoichiometric control Procurement specification Boronic acid anhydride

Aqueous Solubility: Pyridine-4-boronic Acid Outperforms Phenylboronic Acid in Water-Rich Media

Pyridine-4-boronic acid exhibits aqueous solubility of 0.5–2 g/L at room temperature, depending on pH and temperature [1]. This is modestly higher than phenylboronic acid (<1 g/L) [1]. The solubility enhancement originates from hydrogen bonding between the pyridine nitrogen and water molecules. At acidic pH (<4), the neutral boronic acid form predominates and solubility remains low; at neutral pH, the zwitterionic pyridinium boronate form increases water compatibility. The hydrate form, by virtue of its incorporated water, further facilitates dissolution in aqueous-organic biphasic Suzuki systems compared to the anhydrous form or the water-insoluble pinacol ester .

Aqueous solubility Green chemistry Suzuki coupling media

Diol Binding Affinity: 4-Pyridineboronic Acid Complexes Exceed Phenylboronic Acid Binding Constants by Over One Order of Magnitude

Isothermal titration calorimetry (ITC) studies on platinum(II)–terpyridine complexes bearing 3- or 4-pyridineboronic acid ligands demonstrated that equilibrium binding constants for diols (catechol, D-fructose, D-ribose, D-sorbitol, D-mannitol) in buffered aqueous solution at pH 7.4 exceed those of organic boronic acids such as phenylboronic acid by an order of magnitude or greater . This enhanced affinity is directly attributed to the cationic charge of the pyridinium–boronate complex, which increases the electrophilicity of the boron center. While this study used metal-complexed pyridineboronic acid, the underlying pKa shift (pKaB = 4.00 vs. 8.76 for phenylboronic acid) applies to the free acid as well, supporting class-level extrapolation [1].

Diol recognition Boronate ester Carbohydrate sensing

Best Research and Industrial Application Scenarios for Pyridine-4-boronic Acid Hydrate


API Intermediate Manufacturing: Synthesis of 4-Arylpyridine Pharmacophores (Cerivastatin, Glenvastatin, Otamixaban) with ICH-Compliant Impurity Profiles

The Suzuki–Miyaura coupling of 4-pyridineboronic acid hydrate with aryl halides generates the 4-arylpyridine core found in multiple FDA-approved and clinical-stage APIs [1]. Using the free boronic acid (rather than the pinacol ester) suppresses phosphine-derived phenylated impurities to <0.05%, well below the ICH Q3A structural determination threshold of 0.10% [1]. The hydrate's defined 10–15% water content enables accurate stoichiometric charging at kilogram scale without requiring pre-reaction Karl Fischer titration, a significant operational advantage in GMP environments . This combination of impurity control and compositional definition makes the hydrate the preferred boronic acid source for CDMOs manufacturing 4-arylpyridine-containing APIs.

Aqueous-Phase Suzuki Coupling for Green Chemistry and High-Throughput Parallel Synthesis

With aqueous solubility of 0.5–2 g/L—modestly higher than phenylboronic acid (<1 g/L) and dramatically higher than the water-insoluble pinacol ester—pyridine-4-boronic acid hydrate is compatible with water-rich and biphasic Suzuki coupling protocols, aligning with green chemistry principles [1]. Its protodeboronation half-life exceeding 1 week at elevated temperature and high pH ensures the boronic acid remains intact throughout extended reaction times, whereas the 2-pyridyl isomer decomposes in seconds . This stability enables multi-well parallel synthesis campaigns where reaction mixtures may be prepared hours before catalyst addition without loss of active boronic acid.

Carbohydrate and Diol Chemosensor Development

The zwitterionic pyridinium boronate form of 4-pyridineboronic acid, with its boron pKa of 4.00, binds diols at near-physiological pH with equilibrium constants exceeding those of phenylboronic acid (pKa 8.76) by an order of magnitude or greater [1]. This property is exploited in fluorescent sensors for fructose, glucose, and sialic acid, where phenylboronic acid requires alkaline conditions (pH > 9) for effective binding—conditions incompatible with biological samples. The 4-isomer's thermal and protodeboronation stability further ensures sensor shelf-life and reproducibility, unlike the 2-isomer which spontaneously deboronates .

Boronic Acid-Catalyzed Direct Amidation for Peptide and Amide Bond Formation

4-Pyridineboronic acid and its polystyrene-bound derivative serve as dehydrative condensation catalysts for direct amide bond formation from carboxylic acids and amines [1]. The electron-withdrawing pyridine ring enhances the boron center's Lewis acidity (pKaB = 4.00 vs. 8.76 for phenylboronic acid) , accelerating the key acyloxyboronate intermediate formation. The hydrate form's defined stoichiometry is particularly advantageous in catalytic applications where catalyst loading must be precisely controlled to avoid side reactions. For solid-supported catalysis, the defined water content ensures reproducible swelling and catalyst dispersion in the resin matrix.

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